Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate
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Overview
Description
Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indole core with ethyl, chloro, and ethoxycarbonyl substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by esterification to introduce the ethoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Another indole derivative with similar structural features.
4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylates: Compounds with a quinoline core and similar substituents.
Uniqueness
Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
130798-57-1 |
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Molecular Formula |
C16H18ClNO4 |
Molecular Weight |
323.77 g/mol |
IUPAC Name |
ethyl 4-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H18ClNO4/c1-3-21-13(19)9-8-10-14-11(17)6-5-7-12(14)18-15(10)16(20)22-4-2/h5-7,18H,3-4,8-9H2,1-2H3 |
InChI Key |
YVXBNFVZFYNNKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(NC2=C1C(=CC=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
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